Methyl bis(2,2,2-trifluoroethyl)amine
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Overview
Description
Methyl bis(2,2,2-trifluoroethyl)amine is an organic compound with the molecular formula C5H8F6N. It is characterized by the presence of two trifluoroethyl groups attached to a central nitrogen atom, along with a methyl group. This compound is notable for its high fluorine content, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl bis(2,2,2-trifluoroethyl)amine can be synthesized through a multi-step process. One common method involves the reaction of 2,2,2-trifluoroethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Methyl bis(2,2,2-trifluoroethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to yield simpler amines.
Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl bis(2,2,2-trifluoroethyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules, particularly those containing fluorine atoms.
Biology: The compound is employed in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.
Medicine: It serves as a precursor for the synthesis of drugs that require fluorine-containing moieties for enhanced bioactivity and metabolic stability.
Mechanism of Action
The mechanism by which methyl bis(2,2,2-trifluoroethyl)amine exerts its effects is largely dependent on its chemical structure. The presence of trifluoroethyl groups enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analog with one trifluoroethyl group.
Bis(2,2,2-trifluoroethyl)amine: Contains two trifluoroethyl groups but lacks the methyl group.
Trifluoroethyl thioether compounds: These compounds contain trifluoroethyl groups attached to sulfur atoms.
Uniqueness
Methyl bis(2,2,2-trifluoroethyl)amine is unique due to the combination of its trifluoroethyl and methyl groups, which confer distinct chemical properties. This combination enhances its reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2,2,2-trifluoro-N-methyl-N-(2,2,2-trifluoroethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F6N/c1-12(2-4(6,7)8)3-5(9,10)11/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFHEHLPNFMXRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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